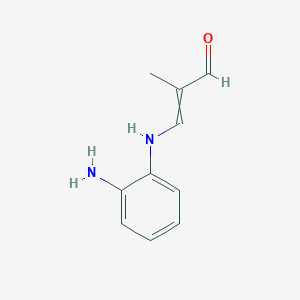
3-(2-Aminoanilino)-2-methylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoanilino)-2-methylprop-2-enal is an organic compound characterized by the presence of an amino group attached to an aniline ring, which is further connected to a methylprop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-2-methylprop-2-enal typically involves the reaction of o-phenylenediamine with acetoacetic esters. The reaction conditions can vary, but common methods include heating in xylene with the removal of water and alcohol by distillation . The reaction can also be carried out in polyphosphoric acid (PPA), which facilitates the conversion of acetoacetic ester to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoanilino)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aniline derivatives .
Scientific Research Applications
3-(2-Aminoanilino)-2-methylprop-2-enal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Aminoanilino)-2-methylprop-2-enal involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl-3-(2-aminoanilino)-2-butenoate: This compound is similar in structure and undergoes similar chemical reactions.
2-Methylbenzimidazole: Another compound with a related structure and similar reactivity.
Uniqueness
3-(2-Aminoanilino)-2-methylprop-2-enal is unique due to its specific combination of aniline and methylprop-2-enal structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
111873-12-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-aminoanilino)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H12N2O/c1-8(7-13)6-12-10-5-3-2-4-9(10)11/h2-7,12H,11H2,1H3 |
InChI Key |
AHHDBUKIRBKTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC1=CC=CC=C1N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















